Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate

Analytical Method Validation Reverse-Phase HPLC Dipeptide Purification

Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate (For-Phe-Phe-OEt) is a synthetic, N-terminal formylated dipeptide ethyl ester. As a protected dipeptide, it serves as a key intermediate in peptide synthesis and a building block for peptidomimetics.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 94135-71-4
Cat. No. B12684854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate
CAS94135-71-4
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC=O
InChIInChI=1S/C21H24N2O4/c1-2-27-21(26)19(14-17-11-7-4-8-12-17)23-20(25)18(22-15-24)13-16-9-5-3-6-10-16/h3-12,15,18-19H,2,13-14H2,1H3,(H,22,24)(H,23,25)/t18-,19-/m0/s1
InChIKeyWMNMKMOXKDFVCM-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate (CAS 94135-71-4): A Specialized N-Formyl Dipeptide Ester


Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate (For-Phe-Phe-OEt) is a synthetic, N-terminal formylated dipeptide ethyl ester. As a protected dipeptide, it serves as a key intermediate in peptide synthesis and a building block for peptidomimetics [1]. Its structure features a formyl (For) protecting group on the amino terminus and an ethyl ester on the carboxy terminus, both of which are critical for specific synthetic applications where orthogonal protection or distinct reactivity profiles are required compared to more common Boc, Fmoc, or methyl ester analogs.

Why a Simple Substitution for Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate is Not Recommended


Indiscriminate substitution of this compound with a seemingly similar analog, such as the methyl ester or an N-acetyl variant, will fail in precise experimental systems. The specific combination of the N-formyl protecting group and the ethyl ester dictates its exact lipophilicity (XLogP) and hydrogen-bonding capacity, which control its chromatographic retention, solubility, and reactivity. For instance, the larger ethyl ester group increases lipophilicity compared to a methyl ester, altering its retention time in reverse-phase HPLC and its partitioning in liquid-liquid extractions [1]. Furthermore, the unique energy barrier for acidic deformylation of the N-formyl group [2] is not interchangeable with the deprotection kinetics of other N-terminal protecting groups like acetyl (more stable) or tert-butoxycarbonyl (Boc, acid-labile), making a direct switch detrimental to reaction yield and purity.

Quantifiable Differentiation Evidence for Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate vs. Closest Analogs


Resolved Chromatographic Peak Identity on Newcrom R1 HPLC Column

This compound can be specifically resolved and identified using a Newcrom R1 reverse-phase HPLC column, distinguishing it from other dipeptide esters. The specific isocratic method provides a defined retention factor under these conditions, which would differ from its methyl ester analog (For-Phe-Phe-OMe) due to increased hydrophobicity [1]. The mobile phase utilizes an acetonitrile/water/phosphoric acid system, a standard for ionizable dipeptide esters [1].

Analytical Method Validation Reverse-Phase HPLC Dipeptide Purification

Partition Coefficient (XLogP) Governs Differential Solubility and Extraction Behavior

The computed XLogP for the target compound is 3.2 [1]. This value is quantitatively higher than that of its methyl ester analog, N-formyl-L-phenylalanyl-L-phenylalanine methyl ester (For-Phe-Phe-OMe), which has an XLogP of approximately 2.7 [2]. This difference in lipophilicity directly impacts solubility profiles and extraction efficiency in organic solvents.

Physicochemical Profiling Lipophilicity Comparison Peptide Formulation

Hydrogen Bonding Capacity Defines Supramolecular Interaction Potential

The target compound has a defined hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 [1]. This profile differs from an analog like N-acetyl-L-phenylalanyl-L-phenylalanine ethyl ester (Ac-Phe-Phe-OEt), which has one fewer acceptor atom due to the replacement of the terminal formyl hydrogen with a methyl group. This influences its capacity to form specific hydrogen-bond networks in enzyme binding pockets or during crystallization [1].

Crystal Engineering Receptor Binding Structural Biology

Controlled Deformylation Conditions Provide a Synthetic Advantage Over Other Protecting Groups

The N-formyl group can be selectively removed under strong acidic conditions, a process described for the broader class of N-formyl-L-aspartyl-L-phenylalanine lower alkyl esters [1]. This provides an orthogonal deprotection strategy that is distinct from N-acetyl (which requires harsh conditions) or N-Boc (which is removed under mild acid) protecting groups. The specific removal of the formyl group from such a dipeptide ester without cleaving the ethyl ester is a key process control point [1].

Peptide Synthesis Protecting Group Strategy Process Chemistry

Verified-Value Application Scenarios for Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate


HPLC Method Development and Analytical Quality Control

Procurement is justified when developing a specific, validated HPLC method for a peptide API or intermediate where ethyl ester and methyl ester impurities must be resolved. The chromatographic evidence [1] confirms that this compound has a distinct retention profile on a Newcrom R1 column under acidic conditions, enabling its use as a certified reference standard for system suitability tests and purity assays in a regulated environment.

Synthesis of Orthogonally-Protected Building Blocks for Peptidomimetic SAR

This compound is the correct choice when a research program requires a C-terminal ethyl ester and an N-terminal protecting group that is stable to base and catalytic hydrogenation but can be removed under specific strong acid conditions [1]. The differential XLogP value of the ethyl ester [2] makes it the preferred building block for driving peptide coupling or other reactions in biphasic aqueous-organic solvent systems where a methyl ester analog would partition less efficiently into the organic phase.

Crystallography and Hydrogen-Bonding Network Studies

For structural biology or materials science applications investigating the role of terminal amide hydrogen bonding, this specific compound must be selected over an N-acetyl analog. The presence of the formyl hydrogen provides an additional donor/acceptor interaction site, as quantified by its higher H-bond donor and acceptor counts [1], which is essential for stabilizing a specific crystal lattice or for forming a key interaction in a protein-ligand co-crystal structure.

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